N-(2-aminoethyl)-2-methylpentanamide

Lipophilicity Drug-likeness Physicochemical profiling

Many N-(2-aminoethyl)amide building blocks suffer from extreme lipophilicity or polarity, leading to poor permeability or solubility in lead optimization. N-(2-Aminoethyl)-2-methylpentanamide (XLogP3=0.5, TPSA=55.1 Ų) sits in the optimal intermediate space for CNS drug discovery and asymmetric synthesis. Key supply advantages: • Chiral scaffold (undefined stereocenter at 2-position) enables enantiomer-specific elaboration, unlike linear analogs. • Available as free base (≥95%) for anhydrous transformations or HCl salt (CAS 1803590-89-7) for aqueous/protic conditions. • Used in fragment libraries targeting BBB-penetrant CNS proteins and in post-polymerization functionalization of gene delivery polyplexes. • Standard ambient shipping; not a controlled substance.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13273690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-2-methylpentanamide
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)NCCN
InChIInChI=1S/C8H18N2O/c1-3-4-7(2)8(11)10-6-5-9/h7H,3-6,9H2,1-2H3,(H,10,11)
InChIKeyZRLJSEFCLATEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-2-methylpentanamide Overview


N-(2-Aminoethyl)-2-methylpentanamide (CAS 1042806-46-1) is a secondary amide with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol [1]. Structurally, it features a 2-methylpentanoyl core linked via an amide bond to a 2-aminoethyl chain, bearing both a primary amine and an amide functionality [1]. The compound exists as a free base and is also commonly supplied as the hydrochloride salt (CAS 1803590-89-7, MW 194.70 g/mol) . It is classified within the broader family of N-(2-aminoethyl)amides, a versatile class of intermediates used across medicinal chemistry, polymer science, and biochemical research . The 2-methyl substituent on the pentanoyl chain introduces a chiral center (undefined stereocenter count = 1), distinguishing it from linear-chain analogs and offering a stereochemically defined scaffold for asymmetric synthesis applications [1].

Chiral scaffold for asymmetric synthesis and stereochemical control
Non-vinyl amide monomer for step-growth or post-polymerization functionalization
Dual free base and HCl salt availability for flexible workflow integration

N-(2-Aminoethyl)-2-methylpentanamide: Uniqueness vs. Linear Analogs


N-(2-Aminoethyl)amide compounds span a broad physicochemical range depending on the acyl chain. N-(2-Aminoethyl)acetamide (C₄H₁₀N₂O, MW 102.14) and N-(2-aminoethyl)propionamide (C₅H₁₂N₂O, MW 116.10) offer lower lipophilicity and fewer rotatable bonds, while N-(2-aminoethyl)benzamide introduces aromatic rigidity and significantly higher LogP [1]. N-(2-Aminoethyl)-2-methylpentanamide occupies a distinct intermediate space: its computed XLogP3 of 0.5 falls between the highly polar short-chain analogs (LogP ≈ −0.8 to 0.2) and the lipophilic aromatic derivatives (LogP > 3.0), providing a balanced hydrophilicity–lipophilicity profile suitable for applications where moderate membrane permeability must be paired with aqueous solubility [2]. Furthermore, the 2-methyl branch creates a chiral center absent in N-(2-aminoethyl)acetamide and N-(2-aminoethyl)propionamide, enabling stereochemically controlled derivatization that is impossible with linear analogs [2]. In polymer applications, the non-conjugated amide linkage of N-(2-aminoethyl)-2-methylpentanamide distinguishes it from methacrylamide-based monomers such as 2-aminoethylmethacrylamide (AEMA) hydrochloride, which contain a polymerizable vinyl group and are used for radically-initiated chain-growth polymerizations; the former is instead employed in step-growth or post-polymerization functionalization strategies . These differences mean that substituting one N-(2-aminoethyl)amide for another without accounting for chain length, branching, and saturation is likely to alter solubility, reactivity, and biological target engagement.

Chain-length mismatch alters lipophilicity
Linear short-chain analogs (e.g., N-(2-aminoethyl)acetamide) exhibit significantly lower LogP, potentially shifting permeability and solubility profiles away from the intermediate sweet spot.
Absent chiral center limits stereochemical control
Linear N-(2-aminoethyl)amides lack the 2-methyl branch chiral center, removing the possibility for enantiomer-specific derivatization and asymmetric induction.
Vinyl monomer (AEMA) undergoes different polymerization
2-Aminoethylmethacrylamide (AEMA) polymerizes via radical chain-growth, whereas the saturated target monomer requires step-growth or grafting, yielding distinct backbone structures and degradation profiles.

N-(2-Aminoethyl)-2-methylpentanamide: Differentiation Evidence


Intermediate Lipophilicity Advantage

N-(2-Aminoethyl)-2-methylpentanamide has a computed XLogP3 of 0.5, placing it in the intermediate lipophilicity range [1]. This differentiates it from the more polar N-(2-aminoethyl)acetamide (LogP ≈ 0.17) and N-(2-aminoethyl)propionamide (estimated LogP ≈ −0.8) as well as from the significantly more lipophilic N-(2-aminoethyl)benzamide (LogP = 3.13) [2]. The intermediate LogP of 0.5 falls within the range often considered favorable for balancing aqueous solubility with passive membrane permeability in oral drug candidates, whereas the very low LogP of the propionamide analog may limit membrane penetration and the high LogP of the benzamide analog may reduce aqueous solubility [3].

Lipophilicity profile
Reported
Target XLogP3: 0.5 vs. acetamide 0.17, propionamide ~-0.8, benzamide 3.13
May support balanced permeability and solubility screening as an intermediate-lipophilicity scaffold.
Computed values; experimental LogP may vary.
Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

Chiral Center Enables Enantioselective Synthesis

N-(2-Aminoethyl)-2-methylpentanamide possesses one undefined atom stereocenter at the 2-position of the pentanoyl chain, as confirmed by PubChem-computed stereochemical descriptors (Undefined Atom Stereocenter Count = 1) [1]. This chiral center is entirely absent in linear N-(2-aminoethyl)amide analogs such as N-(2-aminoethyl)acetamide, N-(2-aminoethyl)propionamide, and N-(2-aminoethyl)butyramide, all of which have Undefined Atom Stereocenter Count = 0 [2]. The presence of this stereocenter means that N-(2-aminoethyl)-2-methylpentanamide can be resolved into (R)- and (S)-enantiomers, each potentially exhibiting distinct biological activities when incorporated into chiral drug candidates or used to induce asymmetry in downstream synthetic transformations .

Chiral center
Class-level
1 undefined atom stereocenter
Provides a stereochemical handle for enantiomer-specific derivatization not available in linear-chain analogs.
Chiral resolution required; individual enantiomer properties uncharacterized.
Chiral building block Asymmetric synthesis Stereochemistry Enantiomeric resolution

Non-Vinyl Amide Architecture vs. Methacrylamide Monomers

N-(2-Aminoethyl)-2-methylpentanamide hydrochloride is recognized as a monomer for synthesizing polymers that facilitate nucleic acid complexation and polyplex formation . In contrast, 2-aminoethylmethacrylamide (AEMA) hydrochloride (CAS 76259-32-0) is the most commonly used aminoethyl monomer for gene delivery applications but contains a methacrylamide vinyl group that undergoes radical chain-growth polymerization . The saturated 2-methylpentanamide backbone of the target compound lacks this vinyl moiety, meaning it participates in different polymerization chemistries (e.g., step-growth polyamidation, post-polymerization grafting) rather than free-radical chain polymerization . This structural distinction affects the degradability, backbone flexibility, and charge density of the resulting polymers.

Monomer architecture
Class-level
Saturated amide – step-growth/grafting vs. AEMA methacrylamide – radical chain-growth
Polymerization mechanism and backbone structure may differ substantially; substitution may alter polyplex properties.
Vendor application notes; peer-reviewed comparison data limited.
Polymer chemistry Gene delivery Polyplex formation Nucleic acid complexation

Greater Conformational Flexibility than Linear Analogs

N-(2-Aminoethyl)-2-methylpentanamide has a computed rotatable bond count of 5, as reported in PubChem [1]. This exceeds the rotatable bond counts of N-(2-aminoethyl)acetamide (3 rotatable bonds) and N-(2-aminoethyl)propionamide (4 rotatable bonds) [2]. While higher rotatable bond counts can negatively impact oral bioavailability according to classical drug-likeness rules (Veber's rule suggests ≤10 rotatable bonds), a value of 5 remains well within acceptable limits and provides greater conformational sampling capacity, which may be advantageous for fragment-based screening where scaffold flexibility can facilitate induced-fit binding to diverse protein targets [3].

Rotatable bonds
Reported
5 rotatable bonds
May offer broader conformational sampling than shorter-chain analogs (3–4 bonds) for fragment-based screening.
Still below Veber rule threshold; additional flexibility may support induced-fit binding.
Conformational flexibility Molecular recognition Scaffold diversity Fragment-based drug discovery

CNS-Favorable Polar Surface Area

N-(2-Aminoethyl)-2-methylpentanamide has a computed topological polar surface area (TPSA) of 55.1 Ų [1]. This value is identical to that of N-(2-aminoethyl)acetamide (PSA = 55.12 Ų) and all other N-(2-aminoethyl)amides lacking additional polar substituents, as the TPSA is dominated by the primary amine and amide functional groups common to this series [2]. However, the clinical relevance of the 55.1 Ų TPSA in the context of this compound's overall property profile (LogP = 0.5, MW = 158) is that it falls below the widely cited threshold of 60–70 Ų associated with favorable passive blood-brain barrier penetration, while the moderate LogP avoids the excessively low lipophilicity that can hinder CNS exposure [3]. This combination is not achievable with the shorter-chain analogs that have LogP values below 0, nor with aromatic analogs whose LogP exceeds 3 despite identical TPSA.

CNS-accessible TPSA
Class-level
TPSA 55.1 Ų with XLogP3 0.5
Combined with moderate lipophilicity, may support CNS penetration prediction studies, unlike polar or highly lipophilic analogs.
TPSA threshold context (60–70 Ų); experimental BBB data needed.
CNS drug design Polar surface area Blood-brain barrier permeability Medicinal chemistry optimization

Dual Free Base and HCl Salt Availability

N-(2-Aminoethyl)-2-methylpentanamide is commercially available from multiple suppliers at a minimum purity specification of 95% in both its free base form (CAS 1042806-46-1) and as the hydrochloride salt (CAS 1803590-89-7) . In comparison, the shorter-chain analog N-(2-aminoethyl)acetamide is typically supplied only as the free base (technical grade, ~90%) , while the structurally related methacrylamide monomer AEMA is predominantly available only as the hydrochloride salt . The dual availability of the target compound in both free base and salt forms provides experimental flexibility: the free base is preferred for reactions requiring a nucleophilic primary amine under non-aqueous conditions, while the hydrochloride salt offers improved aqueous solubility, handling stability, and precise stoichiometric control for biochemical assays or aqueous polymerization protocols .

Salt form availability
Data to verify
Free base and HCl salt (both ≥95%)
Dual form supply may reduce need for in-house salt conversion, streamlining anhydrous or aqueous workflows.
Purity specifications from vendor listings; lot-specific verification recommended.
Procurement Building block sourcing Salt form flexibility Research supply chain

N-(2-Aminoethyl)-2-methylpentanamide Applications


CNS Fragment-Based Drug Design

When a fragment library is being assembled to target CNS proteins, N-(2-aminoethyl)-2-methylpentanamide offers a TPSA of 55.1 Ų (below the 60–70 Ų BBB penetration threshold) combined with an XLogP3 of 0.5, placing it in the intermediate lipophilicity sweet spot [1]. This balanced profile makes it a more suitable core scaffold than N-(2-aminoethyl)acetamide (LogP too low at ≈0.17, potentially limiting passive permeability) or N-(2-aminoethyl)benzamide (LogP too high at 3.13, risking poor solubility and high plasma protein binding) [2]. The chiral center at the 2-position further enables enantiomer-specific fragment elaboration for targets with stereospecific binding pockets [1].

Non-Radical Synthesis of Gene Delivery Polymers

Research groups developing polyplex-based gene delivery systems can employ N-(2-aminoethyl)-2-methylpentanamide hydrochloride as a monomer for step-growth or post-polymerization functionalization strategies, as an alternative to the widely used 2-aminoethylmethacrylamide (AEMA) monomer which relies on radical chain-growth polymerization . The saturated amide backbone may confer different hydrolytic degradation kinetics compared to vinyl-derived poly(AEMA) backbones, and the absence of radical initiator residues may reduce cytotoxicity concerns in the resulting polyplex formulations .

Stereochemical Anchor for Chiral Synthesis

The single undefined stereocenter at the 2-position of the pentanoyl chain distinguishes N-(2-aminoethyl)-2-methylpentanamide from all linear N-(2-aminoethyl)amide building blocks [1]. Synthetic chemistry groups pursuing asymmetric synthesis of pharmaceutical intermediates can exploit this chiral center to introduce enantiomeric purity early in the synthetic route, avoiding costly chiral resolution steps downstream. The free base form (CAS 1042806-46-1, ≥95% purity) is suitable for anhydrous asymmetric transformations, while the hydrochloride salt (CAS 1803590-89-7) provides a stable, easily handled form for aqueous or protic reaction conditions .

Physicochemical Optimization of Lead Series

In lead optimization programs where N-(2-aminoethyl)propionamide-derived compounds (estimated LogP ≈ −0.8) exhibit poor cellular permeability or where N-(2-aminoethyl)benzamide-derived analogs (LogP = 3.13) suffer from solubility-limited absorption, N-(2-aminoethyl)-2-methylpentanamide provides a midpoint scaffold with XLogP3 = 0.5 and 5 rotatable bonds for conformational sampling [1]. This intermediate property set allows medicinal chemists to explore chemical space that is inaccessible to the more extreme analogs, potentially rescuing lead series that have stalled due to suboptimal physicochemical profiles [2].

Application
Selection Property
Validation Focus
CNS fragment-based screening
Balanced lipophilicity and TPSA profile for predicted BBB accessibility
Permeability prediction model validation; CNS MPO scoring
Non-radical gene delivery polymer synthesis
Saturated amide backbone enabling step-growth or grafting polymerization
Polyplex degradation rate and cytotoxicity endpoint assessment
Stereochemical anchor for asymmetric synthesis
Single chiral center allowing enantiomer-specific derivatization
Enantiomeric purity and stereochemical outcome verification
Physicochemical optimization of lead series
Intermediate LogP and rotatable bond count bridging polar and lipophilic analogs
Permeability, solubility, and protein binding assay cross-validation
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